

5-Bromo-8-(trifluoromethyl)quinoline chemical properties

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Compound of Interest

Compound Name:	5-Bromo-8-(trifluoromethyl)quinoline
Cat. No.:	B1376518

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An In-depth Technical Guide to **5-Bromo-8-(trifluoromethyl)quinoline**: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of **5-Bromo-8-(trifluoromethyl)quinoline**, a fluorinated heterocyclic compound of significant interest to the scientific community. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the core chemical properties, synthesis, characterization, and strategic applications of this valuable building block. We will move beyond simple data recitation to explore the causal relationships behind its reactivity and utility, offering field-proven insights grounded in established chemical principles.

Core Molecular Profile and Physicochemical Properties

5-Bromo-8-(trifluoromethyl)quinoline is a substituted quinoline, a class of heterocyclic aromatic compounds known for their wide-ranging biological activities.^[1] The structure incorporates three key features that define its chemical utility: a quinoline scaffold, a bromine atom at the 5-position, and a trifluoromethyl group at the 8-position.

- The Quinoline Core: This bicyclic system is a "privileged scaffold" in medicinal chemistry, forming the basis for numerous FDA-approved drugs.[2][3] Its aromatic nature and the presence of the nitrogen atom provide specific electronic and binding properties.
- The Bromine Substituent: The bromine atom at the C-5 position serves as a versatile synthetic handle. It is an excellent leaving group for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse molecular fragments to build more complex structures.
- The Trifluoromethyl Group: The $-CF_3$ group is a crucial bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[4]

Summary of Physicochemical Data

The fundamental properties of **5-Bromo-8-(trifluoromethyl)quinoline** are summarized below. While experimental data for properties like melting and boiling points are not extensively published in peer-reviewed literature, they are often available from commercial suppliers.

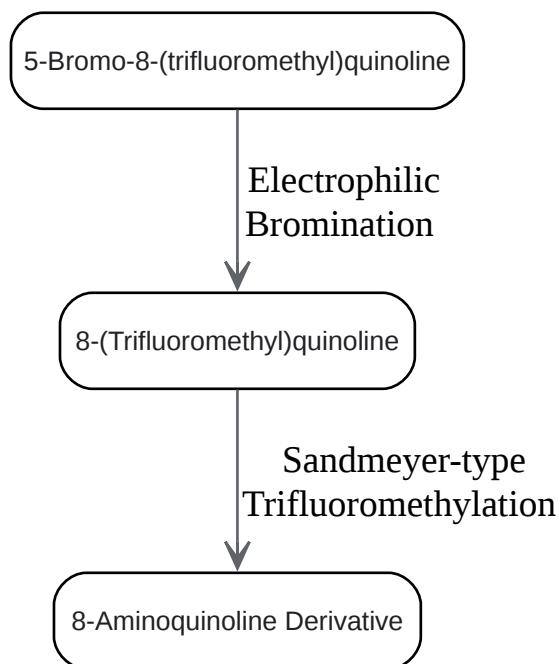
Property	Value	Source(s)
CAS Number	1239460-75-3	[5][6][7]
Molecular Formula	$C_{10}H_5BrF_3N$	[5][8]
Molecular Weight	276.05 g/mol	[5][7][8]
Canonical SMILES	$C1=CC2=C(C(=C1)Br)N=CC=C2C(F)(F)F$	[7]
Purity	Typically $\geq 95\text{-}97\%$ (Commercially available)	[8][9]
Storage	Sealed in a dry environment at room temperature.	[7][8]

Synthesis and Purification Strategy

A specific, peer-reviewed synthesis protocol for **5-Bromo-8-(trifluoromethyl)quinoline** is not readily available in the provided literature. However, a logical and robust synthetic route can be designed based on established quinoline chemistry. The most plausible approach involves a multi-step process, likely starting with a pre-functionalized quinoline precursor.

Proposed Retrosynthetic Pathway

A logical retrosynthesis suggests that the target molecule can be constructed from an 8-(trifluoromethyl)quinoline intermediate, which is then selectively brominated.



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Caption: Retrosynthetic analysis for the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a self-validating system, where the success of each step is confirmed by analytical characterization before proceeding.

Part 1: Synthesis of 8-(Trifluoromethyl)quinoline

The conversion of an amino group to a trifluoromethyl group can be challenging. A modern approach might involve a copper-catalyzed trifluoromethylation of an 8-aminoquinoline

derivative or a related Sandmeyer-type reaction.[4]

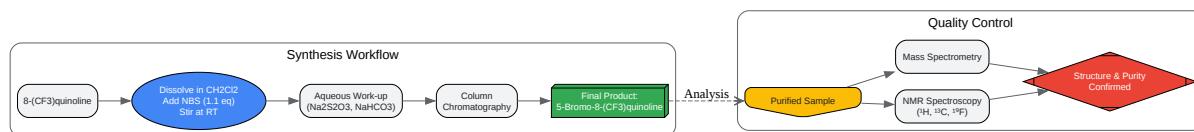
- Starting Material: Begin with a suitable 8-aminoquinoline derivative. The amino group may require protection (e.g., as an amide) to ensure selectivity in subsequent steps.
- Reaction Setup: In a fume hood, charge a dry, inert-atmosphere flask with the 8-aminoquinoline derivative, a copper catalyst (e.g., Cul), and a suitable solvent (e.g., DMF or DMSO).
- Reagent Addition: Add a trifluoromethylating agent, such as the Togni or Umemoto reagent.
- Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up and Purification: Upon completion, cool the reaction mixture and perform an aqueous work-up to remove inorganic salts. Extract the product with an organic solvent (e.g., ethyl acetate). The crude product should be purified by column chromatography on silica gel to yield pure 8-(trifluoromethyl)quinoline.

Part 2: Bromination of 8-(Trifluoromethyl)quinoline

The trifluoromethyl group is a deactivating, meta-directing group. However, in the quinoline system, electrophilic substitution is governed by the entire fused ring system. Bromination of 8-substituted quinolines often occurs at the 5- and/or 7-positions.[10] Selective bromination at the 5-position requires carefully controlled conditions.

- Reaction Setup: Dissolve the 8-(trifluoromethyl)quinoline from Part 1 in a suitable chlorinated solvent (e.g., dichloromethane or chloroform) in a flask protected from light.
- Brominating Agent: Slowly add a solution of N-Bromosuccinimide (NBS) or a dilute solution of bromine (Br_2) in the same solvent.[10] The use of 1.0 to 1.1 equivalents of the brominating agent is critical to favor mono-bromination.
- Reaction Conditions: Stir the reaction at room temperature. The strong deactivating effect of the $-\text{CF}_3$ group may necessitate gentle heating or the addition of a catalyst. Monitor the reaction closely by TLC or GC-MS to avoid the formation of di-brominated byproducts.

- **Work-up and Purification:** Quench any remaining bromine with a sodium thiosulfate solution. Wash the organic layer with sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Final Purification:** Purify the crude product via column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/hexane) to afford **5-Bromo-8-(trifluoromethyl)quinoline** as a pure solid.



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Caption: Integrated workflow for synthesis and quality control.

Spectroscopic Characterization

Unambiguous structural confirmation relies on a combination of spectroscopic techniques. The data presented here are expected values based on principles and data from analogous compounds.[11][12][13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **¹H NMR:** The proton NMR spectrum is expected to show five signals in the aromatic region (approx. 7.5-9.0 ppm), corresponding to the five protons on the quinoline ring system. The coupling patterns (doublets, triplets, doublets of doublets) will be complex due to the fused ring structure.
- **¹⁹F NMR:** This is a definitive technique for confirming the trifluoromethyl group. A single, sharp singlet is expected. The chemical shift for a -CF₃ group on an aromatic ring typically

appears between -60 and -65 ppm.[11][12]

- ^{13}C NMR: The proton-decoupled ^{13}C NMR spectrum should display ten distinct signals for the ten carbon atoms. The carbon attached to the $-\text{CF}_3$ group will appear as a characteristic quartet due to coupling with the three fluorine atoms (^1JCF), typically with a large coupling constant of ~ 275 Hz.[12][13]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

- Molecular Ion Peak: Due to the nearly 1:1 natural abundance of bromine isotopes (^{79}Br and ^{81}Br), the molecular ion will appear as a pair of peaks of almost equal intensity at m/z 275 and 277.[14] This "M/M+2" pattern is a hallmark signature for a mono-brominated compound.
- Fragmentation: Common fragmentation pathways may include the loss of a bromine radical ($[\text{M-Br}]^+$) or fragmentation of the quinoline ring itself.[15][16]

Summary of Expected Spectroscopic Data

Technique	Expected Data	Rationale
^1H NMR	5 signals in the aromatic region (δ 7.5-9.0 ppm)	Protons on the substituted quinoline core.
^{19}F NMR	Singlet at $\delta \sim -62$ ppm	Single chemical environment for the three equivalent fluorine atoms.[11][12]
^{13}C NMR	10 signals; one carbon as a quartet ($^1\text{JCF} \approx 275$ Hz)	Ten unique carbons; C-F coupling for the C-CF_3 carbon.[12][13]
MS (EI)	M/M+2 peaks at m/z 275/277 (approx. 1:1 ratio)	Isotopic signature of one bromine atom.[14]

Reactivity and Applications in Drug Discovery

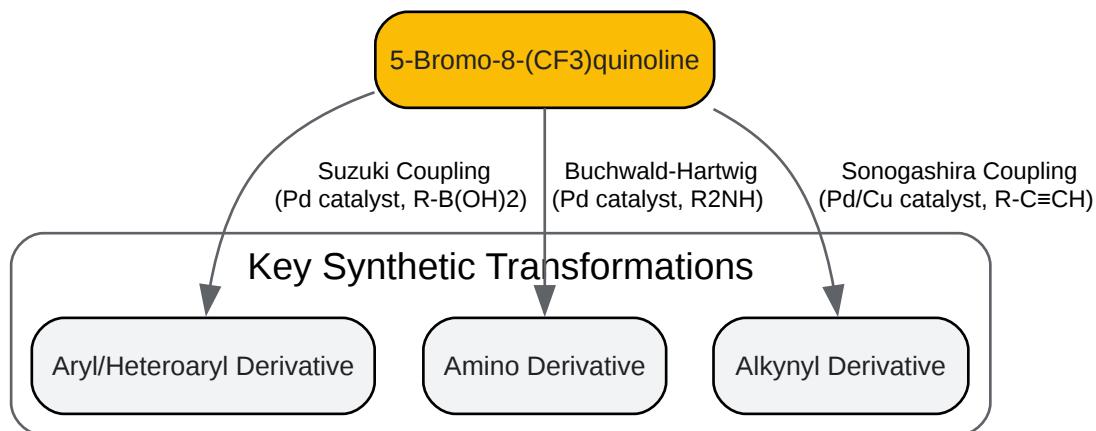
The true value of **5-Bromo-8-(trifluoromethyl)quinoline** lies in its role as an advanced intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical

industry.

Chemical Reactivity

The molecule's reactivity is dictated by its functional groups:

- Suzuki-Miyaura Coupling: The C-Br bond can be readily coupled with boronic acids or esters to form new C-C bonds, allowing for the attachment of various aryl or heteroaryl groups.
- Buchwald-Hartwig Amination: The C-Br bond can be converted to a C-N bond, introducing amine functionalities that are critical for biological activity and for modifying solubility.
- Sonogashira Coupling: This reaction allows for the introduction of alkyne groups, providing a linear scaffold for further molecular elaboration.
- Nucleophilic Aromatic Substitution (SNAr): While the ring is electron-deficient due to the $-CF_3$ group and the quinoline nitrogen, the bromine is not ideally positioned for SNAr. Reactions at this position are less common than metal-catalyzed couplings.



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Caption: Major reaction pathways for synthetic diversification.

Applications in Medicinal Chemistry

This building block is strategically designed for the synthesis of kinase inhibitors, GPCR modulators, and other potential therapeutic agents. The quinoline core is a known

pharmacophore, the $-CF_3$ group enhances drug-like properties, and the bromine atom provides a point for diversification to explore structure-activity relationships (SAR). Researchers targeting novel anticancer, anti-infective, or anti-inflammatory agents would find this molecule to be a highly valuable starting point for lead optimization campaigns.[3][17]

Safety and Handling

As with any laboratory chemical, **5-Bromo-8-(trifluoromethyl)quinoline** should be handled with appropriate care. While a specific safety data sheet (SDS) for this exact compound must be consulted, general precautions for related bromo- and fluoro-aromatic compounds apply.[18][19][20]

- Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.
- Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[20][21]
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

5-Bromo-8-(trifluoromethyl)quinoline is a sophisticated chemical intermediate with significant potential for advanced scientific research, particularly in the field of drug discovery. Its unique combination of a privileged quinoline scaffold, a versatile bromine handle, and a property-enhancing trifluoromethyl group makes it an ideal platform for the synthesis of novel and complex molecular entities. The logical workflows for its synthesis and characterization, grounded in established chemical principles, provide a clear path for its utilization in the laboratory. By understanding its core properties and reactivity, researchers can fully leverage this compound to accelerate the development of next-generation therapeutics.

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